2-(4-ethylphenoxy)-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]acetamide
Description
2-(4-ethylphenoxy)-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a phenoxy group, a piperazine ring, and an acetamide moiety, making it a versatile molecule for research and industrial purposes.
Properties
Molecular Formula |
C25H33N3O3 |
|---|---|
Molecular Weight |
423.5g/mol |
IUPAC Name |
2-(4-ethylphenoxy)-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C25H33N3O3/c1-4-20-5-11-23(12-6-20)31-18-24(29)26-21-7-9-22(10-8-21)27-13-15-28(16-14-27)25(30)17-19(2)3/h5-12,19H,4,13-18H2,1-3H3,(H,26,29) |
InChI Key |
MYQVDLVSYWOORV-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)CC(C)C |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenoxy)-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-ethylphenol, which is then reacted with appropriate reagents to introduce the phenoxy group. The piperazine ring is introduced through a series of nucleophilic substitution reactions, and the final acetamide group is added via acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenoxy)-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The acetamide group can be reduced to form amine derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and aryl halides under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-(4-ethylphenoxy)-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenoxy)-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]acetamide involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-[4-(3-methylbutanoyl)piperazin-1-yl]phenylamine
- 2-(4-((4-ethylphenoxy)methyl)phenyl)-3-methylbutan-2-ol
- 2-(4-((4-ethylphenoxy)methyl)phenyl)-3,3-dimethylbutan-2-ol
Uniqueness
2-(4-ethylphenoxy)-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]acetamide is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. Its structure enables it to interact with a wide range of molecular targets, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
